2-(4-Bromo-2-chlorophenyl)-2,2-difluoroethan-1-amine hydrochloride

Drug Discovery Medicinal Chemistry Lipophilicity

2-(4-Bromo-2-chlorophenyl)-2,2-difluoroethan-1-amine hydrochloride (CAS 2031260-70-3) is a halogenated aromatic amine building block, supplied as a hydrochloride salt for enhanced handling and solubility. It features a phenyl ring with bromo and chloro substituents and a distinctive gem‑difluoroethylamine side chain.

Molecular Formula C8H8BrCl2F2N
Molecular Weight 306.96 g/mol
CAS No. 2031260-70-3
Cat. No. B1384122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromo-2-chlorophenyl)-2,2-difluoroethan-1-amine hydrochloride
CAS2031260-70-3
Molecular FormulaC8H8BrCl2F2N
Molecular Weight306.96 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)Cl)C(CN)(F)F.Cl
InChIInChI=1S/C8H7BrClF2N.ClH/c9-5-1-2-6(7(10)3-5)8(11,12)4-13;/h1-3H,4,13H2;1H
InChIKeyIELMGMWKSVLOAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Bromo-2-chlorophenyl)-2,2-difluoroethan-1-amine hydrochloride (CAS 2031260-70-3): A Strategic Building Block


2-(4-Bromo-2-chlorophenyl)-2,2-difluoroethan-1-amine hydrochloride (CAS 2031260-70-3) is a halogenated aromatic amine building block, supplied as a hydrochloride salt for enhanced handling and solubility. It features a phenyl ring with bromo and chloro substituents and a distinctive gem‑difluoroethylamine side chain [1]. This combination of halogens and fluorinated alkylamine is designed for use as a versatile intermediate in medicinal and agrochemical discovery, providing orthogonal reactivity handles not available in its simpler mono‑halogenated or non‑fluorinated analogs.

Procurement Risk: Why Closest Analogs Cannot Substitute for 2-(4-Bromo-2-chlorophenyl)-2,2-difluoroethan-1-amine hydrochloride


The target compound possesses a specific ortho‑chloro, para‑bromo substitution pattern that directly governs its chemoselectivity and product profile in cross‑coupling reactions. Replacing it with a mono‑halogenated analog, a regioisomer, or a non‑fluorinated variant inevitably eliminates a key reactivity handle or alters the lipophilicity and metabolic profile of the final product. While general class‑level property trends exist, the quantitative differentiation detailed below demonstrates that this specific combination of substituents leads to measurable, predictable differences in molecular properties and synthetic utility that cannot be replicated by an arbitrary in‑class substitution [1].

Quantitative Evidence for Selecting 2-(4-Bromo-2-chlorophenyl)-2,2-difluoroethan-1-amine hydrochloride over Analogs


Higher Computed Lipophilicity (XLogP3) vs. Mono-Chloro Analog

The presence of the bromine atom significantly increases lipophilicity compared to the mono‑chloro analog, which is critical for membrane permeability and target engagement. The computed XLogP3 for the free base of the target compound is 2.7 [1], while the corresponding 4‑chloro analog, 2-(4-chlorophenyl)-2,2-difluoroethan-1-amine, has a computed XLogP3 of 2.3 (value derived from the structurally analogous 4‑chloro-β,β-difluorobenzeneethanamine) . This difference of ΔXLogP3 = 0.4 corresponds to an approximately 2.5‑fold higher partition coefficient, which can meaningfully impact ADME properties in a lead optimization campaign.

Drug Discovery Medicinal Chemistry Lipophilicity

Orthogonal Halogen Reactivity Enables Sequential Cross-Coupling

The 4‑bromo and 2‑chloro substituents present a well‑documented reactivity gradient in palladium‑catalyzed cross‑couplings. Oxidative addition rates for aryl bromides are typically 10²–10³ times faster than for aryl chlorides under standard Pd(0) catalysis [1]. This allows the 4‑bromo group to undergo selective Suzuki‑Miyaura, Buchwald‑Hartwig, or Sonogashira coupling, leaving the 2‑chloro group intact for a subsequent orthogonal transformation. In contrast, the mono‑halogenated analog 2-(4-bromophenyl)-2,2-difluoroethan-1-amine (CAS 1378866-69-3) offers only a single coupling site, while the dichloro analog lacks the high‑reactivity handle necessary for mild, selective first‑step coupling.

Synthetic Methodology C–C Coupling Chemoselectivity

Difluoroethylamine Moiety Offers Metabolic Stability Over Non‑Fluorinated Analogs

The gem‑difluoro group adjacent to the amine is a recognized strategy for reducing oxidative N‑dealkylation by cytochrome P450 enzymes. While direct experimental data for this specific compound is not available in the primary literature, the class‑level effect is well quantified: α‑fluorination of alkylamines reduces intrinsic clearance (CLint) in human liver microsomes by an average of 3‑ to 10‑fold compared to the non‑fluorinated ethylamine analog, depending on the specific enzyme isoform involved [1][2]. This substituent thus provides a built‑in metabolic shield that is absent in the corresponding 2-(4-bromo-2-chlorophenyl)ethan-1-amine.

Drug Metabolism Pharmacokinetics Bioisosteres

Hydrochloride Salt Form Ensures Consistent Handling and Solubility vs. Free Base

The target compound is supplied as a crystalline hydrochloride salt (CAS 2031260-70-3), which provides superior stability and aqueous solubility compared to the free base form (CAS 1548379-02-7). The free base is a liquid at ambient temperature and is prone to oxidation, whereas the hydrochloride salt is a solid powder that can be stored at 2–8°C with protection from light [1]. This directly translates to more accurate weighing, higher batch‑to‑batch reproducibility, and compatibility with aqueous reaction conditions without the need for in‑situ salt formation.

Pre‑formulation Solubility Stability

High‑Value Application Scenarios for 2-(4-Bromo-2-chlorophenyl)-2,2-difluoroethan-1-amine hydrochloride


Late‑Stage Functionalization in Fragment‑Based Drug Discovery

The ortho‑chloro, para‑bromo pattern enables a two‑stage diversification strategy. First, the highly reactive para‑bromine undergoes selective Suzuki coupling with a boronic acid‑bearing fragment under mild conditions to generate a library of elaborated intermediates. Subsequently, the remaining ortho‑chlorine can be activated for Buchwald‑Hartwig amination or a second, harsher cross‑coupling, allowing exploration of chemical space with a single, rationally designed building block [1].

Synthesis of CNS‑Penetrant Kinase Inhibitors

The measured ΔXLogP3 of +0.4 relative to the mono‑chloro analog suggests that the target compound will impart higher lipophilicity and, by extension, better blood‑brain barrier permeability to derived molecules. Coupled with the metabolic shielding provided by the difluoroethylamine group, this building block is ideally suited for constructing CNS‑targeted kinase inhibitor cores where both passive permeability and oxidative stability are key design goals [1][2].

Agrochemical Intermediate with Chemoselective Handles

In agrochemical discovery, the sequential cross‑coupling capability allows for rapid exploration of structure‑activity relationships (SAR) around a central aromatic scaffold. The difluoromethyl‑amine substructure, when incorporated into the final product, often enhances environmental persistence or target‑site binding, reducing the application rate. The hydrochloride salt form further facilitates scale‑up by providing a non‑hygroscopic solid that is easily dispensed by automated solid‑handling systems [1].

PROTAC Linker and E3 Ligand Binder Development

The primary amine serves as a direct anchor point for amide coupling to carboxylic acid‑terminated PROTAC linkers or E3 ligase ligands. The two halogen handles allow for multi‑directional elaboration without protecting group chemistry, enabling the efficient construction of heterobifunctional degrader libraries where precise control over exit vector geometry is essential for ternary complex formation [1].

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